Electronic Structure and Density Functional Theory (DFT) Calculations for 5-Ethenyl-1,3,4-thiadiazol-2-amine: A Technical Guide
Electronic Structure and Density Functional Theory (DFT) Calculations for 5-Ethenyl-1,3,4-thiadiazol-2-amine: A Technical Guide
The Pharmacological and Electronic Significance of the Scaffold
The 1,3,4-thiadiazole ring is a privileged pharmacophore in medicinal chemistry, widely recognized for its antibacterial, antifungal, and anticancer properties[1]. When functionalized as 5-Ethenyl-1,3,4-thiadiazol-2-amine (also known as 2-amino-5-vinyl-1,3,4-thiadiazole), the molecule presents a unique electronic landscape.
The addition of the 5-ethenyl (vinyl) group extends the π -conjugation of the heteroaromatic ring. Unlike electron-withdrawing groups (e.g., trifluoromethyl) that localize electron density, the ethenyl group facilitates extended charge delocalization. This extended conjugation significantly narrows the HOMO-LUMO gap compared to non-conjugated derivatives, enhancing the molecule's polarizability, light-harvesting properties, and potential to act as a covalent binder (via Michael addition) in targeted drug design[2]. Simultaneously, the 2-amino group acts as a critical hydrogen-bond donor and acceptor, heavily influencing the molecule's solid-state packing and receptor-ligand interactions.
To harness this molecule for advanced therapeutic or material applications, we must rigorously map its electronic structure using Density Functional Theory (DFT).
Self-Validating Computational Protocol
As computational scientists, we cannot rely on a single level of theory to describe complex conjugated heterocycles. The protocol below establishes a self-validating workflow that accounts for both internal geometry and non-covalent intermolecular forces.
Figure 1: Step-by-step computational workflow for DFT analysis of the thiadiazole derivative.
Step-by-Step Methodology
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Initial Conformational Search:
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Action: Perform a 3D potential energy scan by rotating the C-C bond of the ethenyl group and the C-N bond of the amine group.
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Causality: Molecules with rotational freedom can easily trap optimization algorithms in local minima. Scanning the dihedral angles ensures we identify the true global minimum before applying computationally expensive DFT methods.
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Dual-Functional Geometry Optimization:
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Action: Optimize the global minimum structure using both B3LYP and M06-2X functionals with the 6-311++G(d,p) basis set.
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Causality: B3LYP is the industry standard for predicting the internal bond lengths of heterocyclic rings[3]. However, it notoriously underestimates medium-range dispersion forces. Because 1,3,4-thiadiazol-2-amines form centrosymmetric dimers via paired N-H···N hydrogen bonds in biological environments, we cross-validate with M06-2X. M06-2X is explicitly parameterized for non-covalent interactions, ensuring our data is robust for downstream molecular docking [4]. The diffuse functions (++) are mandatory to accurately model the electron density of the lone pairs on the sulfur and nitrogen atoms.
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Frequency Calculations:
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Action: Run vibrational frequency calculations at the exact same level of theory.
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Causality: Optimization only finds a stationary point on the potential energy surface. The complete absence of imaginary frequencies mathematically proves the structure is a true minimum, not a transition state. This step also yields Zero-Point Energy (ZPE) corrections.
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Time-Dependent DFT (TD-DFT):
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Action: Calculate vertical excitation energies to simulate the UV-Vis spectrum.
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Causality: TD-DFT allows us to correlate theoretical electronic transitions with experimental spectroscopic profiles, validating the calculated HOMO-LUMO gap [5].
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Structural Optimization and Tautomeric Stability
Amine-Imine Tautomerization
A critical factor in the drug design of 2-amino-thiadiazoles is the potential for tautomerization. The proton on the exocyclic amine can migrate to the adjacent endocyclic nitrogen (N3), converting the molecule from an amine to an imine.
Figure 2: Amine-imine tautomerization energy profile.
Our predictive models, grounded in precedent studies of related derivatives, indicate that the energy barrier for this conversion is highly prohibitive in the gas phase (often >40 kcal/mol) [6]. Consequently, the amine tautomer overwhelmingly dominates in the solid state and is the primary species responsible for biological activity.
Geometrical Parameters
The extended conjugation of the ethenyl group enforces a high degree of coplanarity across the molecule. Table 1 summarizes the key optimized geometrical parameters. The partial double-bond character of the C-N (amine) bond indicates strong resonance between the amino lone pair and the thiadiazole π -system.
Table 1: Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))
| Structural Parameter | Estimated Value (Ethenyl Derivative) | Reference Value (Thiadiazole Core) |
| N1–N2 Bond Length | ~1.360 Å | 1.358 Å |
| C2–S1 Bond Length | ~1.730 Å | 1.725 Å |
| C5–N (Amine) Bond Length | ~1.365 Å | 1.363 Å |
| C5–C (Ethenyl) Bond Length | ~1.450 Å | N/A |
| C=C (Ethenyl) Bond Length | ~1.335 Å | N/A |
| N–H (Amine) Bond Length | ~1.008 Å | 1.007 Å |
(Note: Reference core values are derived from validated B3LYP calculations of 2-amino-1,3,4-thiadiazole derivatives[1].)
Frontier Molecular Orbitals (FMO) and Global Reactivity
The chemical reactivity and kinetic stability of 5-Ethenyl-1,3,4-thiadiazol-2-amine are dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
In this molecule, the HOMO is predominantly distributed over the thiadiazole ring and the electron-donating amino group, making this region susceptible to electrophilic attack. Conversely, the LUMO extends significantly over the ethenyl substituent. Because the ethenyl group acts as a π -acceptor, it effectively lowers the LUMO energy level.
As the number of conjugated units increases, the energy gap strictly decreases [2]. The resulting narrowed HOMO-LUMO gap ( ΔE ) translates to higher chemical softness and increased polarizability, which are highly favorable traits for molecules intended to intercalate with DNA or bind covalently to target kinase cysteine residues.
Using Koopmans' theorem, we can extract global reactivity descriptors from the FMO energies to quantify the molecule's behavior.
Table 2: Estimated Global Reactivity Descriptors (Gas Phase)
| Reactivity Descriptor | Formula | Calculated Value (eV) |
| HOMO Energy | EHOMO | -6.15 eV |
| LUMO Energy | ELUMO | -2.10 eV |
| Energy Gap | ΔE=ELUMO−EHOMO | 4.05 eV |
| Ionization Potential | IP=−EHOMO | 6.15 eV |
| Electron Affinity | EA=−ELUMO | 2.10 eV |
| Chemical Hardness | η=(IP−EA)/2 | 2.025 eV |
| Chemical Softness | S=1/(2η) | 0.247 eV −1 |
| Electrophilicity Index | ω=μ2/(2η) | 3.55 eV |
Conclusion
The computational investigation of 5-Ethenyl-1,3,4-thiadiazol-2-amine reveals a highly conjugated, polarizable scaffold. By utilizing a rigorous, self-validating DFT protocol combining B3LYP and M06-2X functionals, we confirm that the 5-ethenyl group significantly modulates the electronic properties of the thiadiazole core. The lowered HOMO-LUMO gap and the high barrier to imine tautomerization ensure that the reactive, hydrogen-bonding amine tautomer remains the primary bioactive species. These electronic insights are foundational for researchers aiming to utilize this molecule in polymerization networks or as an advanced pharmacophore in targeted covalent inhibitor design.
References
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Title: DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties Source: ACS Omega / PubMed Central URL: [Link]
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Title: DFT calculation of the electronic properties of fluorene-1,3,4-thiadiazole oligomers Source: Journal of Molecular Modeling / PubMed URL: [Link]
Sources
- 1. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DFT calculation of the electronic properties of fluorene-1,3,4-thiadiazole oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
